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molecular formula C15H23ClO2S B045193 2,4,6-Triisopropylbenzenesulfonyl chloride CAS No. 6553-96-4

2,4,6-Triisopropylbenzenesulfonyl chloride

Cat. No. B045193
M. Wt: 302.9 g/mol
InChI Key: JAPYIBBSTJFDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264577

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60.0 mmol) in reagen acetone (70 mL) is added a solution of sodium azide (4.3 g, 60 μmol) in ethanol-H2O 1:1 (40 mL). The temperature of the mixture rises from 21° C. to 29° C. during the addition. After stirring at room temperature for 2 hours, the reaction mixture is partitioned between dichloromethane and half saturated brine. The aqueous solution is extracted with dichloromethane (3×), the combined organic solution is washed with half saturated brine, and dried (magnesium sulfate). Removal of solvent in vacuo gives a colorless oil which is purified by flash chromatography (silica gel, hexane ethyl acetate/4:1) to yield the title compound as a white solid, 18.5 g; mp 44°-44.5° C. (Evans, D., et al, Journal of the American Chemical Society 112:4011 (1990); mp 43°-44° C.).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
ethanol H2O
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[C:8]([CH:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([CH:13]([CH3:15])[CH3:14])[C:5]=1[S:16](Cl)(=[O:18])=[O:17])([CH3:3])[CH3:2].[N-:20]=[N+:21]=[N-:22].[Na+]>CC(C)=O.C(O)C.O>[CH:1]([C:4]1[CH:9]=[C:8]([CH:10]([CH3:12])[CH3:11])[CH:7]=[C:6]([CH:13]([CH3:15])[CH3:14])[C:5]=1[S:16]([N:20]=[N+:21]=[N-:22])(=[O:18])=[O:17])([CH3:3])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Name
ethanol H2O
Quantity
40 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the mixture rises from 21° C. to 29° C. during the addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between dichloromethane and half saturated brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with dichloromethane (3×)
WASH
Type
WASH
Details
the combined organic solution is washed with half saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Removal of solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gives a colorless oil which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (silica gel, hexane ethyl acetate/4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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